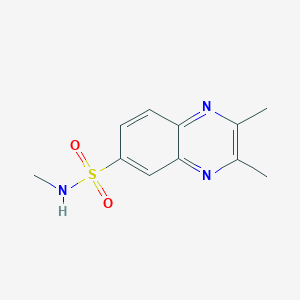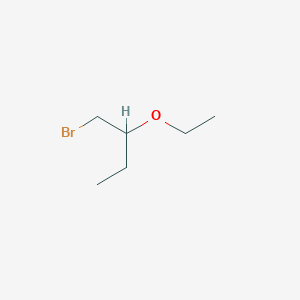![molecular formula C15H21N3O7 B2638392 3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]-2-[(3-HYDROXYPROPYL)AMINO]PROPANOIC ACID CAS No. 1047679-80-0](/img/structure/B2638392.png)
3-[(4-ETHOXY-2-NITROPHENYL)CARBAMOYL]-2-[(3-HYDROXYPROPYL)AMINO]PROPANOIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxy group, a nitrophenyl group, a carbamoyl group, and a hydroxypropylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of an ethoxybenzene derivative, followed by the introduction of a carbamoyl group through a reaction with an isocyanate. The final step involves the addition of a hydroxypropylamino group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon. Oxidizing agents such as potassium permanganate may also be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various functionalized compounds.
Wissenschaftliche Forschungsanwendungen
3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(4-ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(4-Methoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid
- 3-[(4-Ethoxy-2-aminophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid
- 3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-methoxypropyl)amino]propanoic acid
Uniqueness
3-[(4-Ethoxy-2-nitrophenyl)carbamoyl]-2-[(3-hydroxypropyl)amino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-(4-ethoxy-2-nitroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O7/c1-2-25-10-4-5-11(13(8-10)18(23)24)17-14(20)9-12(15(21)22)16-6-3-7-19/h4-5,8,12,16,19H,2-3,6-7,9H2,1H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOATONODACYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)
![N-{5-ETHYL-3-[(4-FLUOROPHENYL)[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]METHYL]THIOPHEN-2-YL}BENZAMIDE](/img/structure/B2638316.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol](/img/structure/B2638319.png)

![12-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-2-one](/img/structure/B2638322.png)
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2638324.png)
![7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B2638325.png)


![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2638328.png)
![[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2638331.png)
![1-(4-chlorophenyl)-2-({5-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2638332.png)
